molecular formula C26H29N7O2 B2646631 2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1251598-83-0

2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2646631
CAS No.: 1251598-83-0
M. Wt: 471.565
InChI Key: JQPGEIQJTLNSBJ-UHFFFAOYSA-N
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Description

The compound “3-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]-1-isobutylquinoxalin-2(1H)-one” is a quinoxaline derivative. Quinoxalines are heterocyclic compounds containing a ring complex made up of a benzene ring and a pyrazine ring . It also contains a piperazine ring, which is a common feature in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoxaline core, along with the piperazine ring and the cyclopentylpropanoyl group. The exact structure would need to be determined through techniques such as NMR spectroscopy .


Physical and Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. Generally, quinoxalines are planar and can participate in π-stacking interactions. Piperazines are known to form salts with acids .

Scientific Research Applications

Synthesis and Antibacterial Properties

  • A study on quinolone antibacterials, including compounds similar to the specified chemical, showed these compounds exhibit potent antibacterial properties. This is particularly true for those with specific structural features, like a halogen at the 8-position and a cyclopropyl group at N1, enhancing overall potency (Domagala, 1994).

Antimicrobial and Antifungal Activity

  • Research on related piperazine compounds demonstrates significant antimicrobial activity. For instance, 2-(4-cyano-3-trifluoromethylphenyl amino)-4-(4-quinazolinyloxy)-6-piperazinyl(piperidinyl)-s-triazines have shown efficacy against a variety of bacteria and fungi, including Staphylococcus aureus and Candida albicans (Patel et al., 2012).

Anticancer Applications

  • A related compound, ciprofloxacin, has been studied for its anti-proliferative effects on cancer cell lines. This research suggests potential anticancer applications for similar compounds, including 3-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]-1-isobutylquinoxalin-2(1H)-one (Lee et al., 2013).

Anti-proliferative Effect on Cancer Cell Lines

  • Novel analogues of ciprofloxacin, sharing structural similarities with the specified compound, have shown inhibitory activity on the proliferation of various human cancer cell lines. This indicates potential applications in cancer research and therapy (Suresh et al., 2013).

Synthesis and Biological Evaluation

  • Piperazine derivatives, such as berberine derivatives bearing 4-aryl-1-piperazine moieties, have been studied for their antioxidant and anticancer activities. This suggests that compounds with a piperazine ring, like the one , may have various biological applications (Mistry et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many quinoxaline derivatives exhibit diverse biological activities, including antimicrobial, antifungal, and anticancer activities . Piperazine derivatives also have a wide range of biological activities .

Properties

IUPAC Name

2-[3-oxo-8-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N7O2/c1-18-15-19(2)23(20(3)16-18)28-22(34)17-33-26(35)32-10-9-27-24(25(32)29-33)31-13-11-30(12-14-31)21-7-5-4-6-8-21/h4-10,15-16H,11-14,17H2,1-3H3,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPGEIQJTLNSBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCN(CC4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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